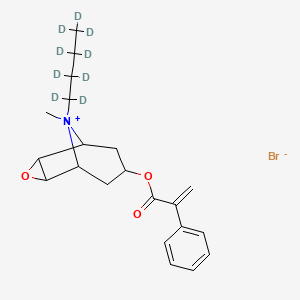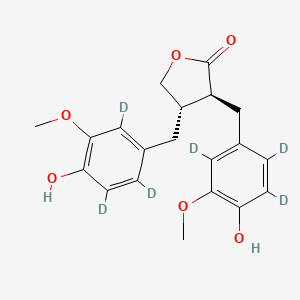
rac Matairesinol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Matairesinol-d6 is a stable isotope-labeled compound with the molecular formula C20H16D6O6 and a molecular weight of 364.42 g/mol . It is a derivative of matairesinol, a dibenzylbutyrolactone lignan found in various plant sources. The compound is used primarily in research settings, particularly in the fields of cancer research and analytical chemistry .
Preparation Methods
The synthesis of rac Matairesinol-d6 involves the incorporation of deuterium atoms into the matairesinol structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperature settings to ensure the selective incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory-scale synthesis, with additional considerations for scalability and purity .
Chemical Reactions Analysis
rac Matairesinol-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
rac Matairesinol-d6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rac Matairesinol-d6 involves its interaction with various molecular targets and pathways. It is known to exert anti-inflammatory and antioxidant effects by modulating the activity of enzymes and signaling pathways involved in oxidative stress and inflammation . The compound’s anti-cancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
rac Matairesinol-d6 is unique due to its stable isotope labeling, which allows for precise analytical measurements and tracking in research studies. Similar compounds include:
Matairesinol: The non-deuterated form of this compound, with similar biological activities but without the isotope labeling.
Secoisolariciresinol: Another lignan with similar antioxidant and anti-cancer properties.
Pinoresinol: A related lignan with anti-inflammatory and anti-cancer activities.
These compounds share structural similarities and biological activities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI Key |
MATGKVZWFZHCLI-NIQITUMISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C(=C3[2H])[2H])O)OC)[2H])[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


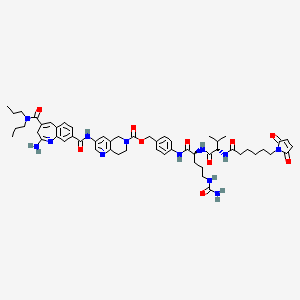
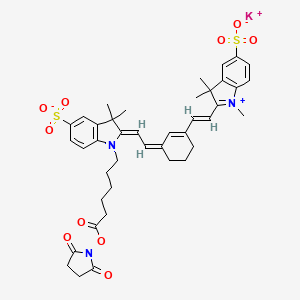
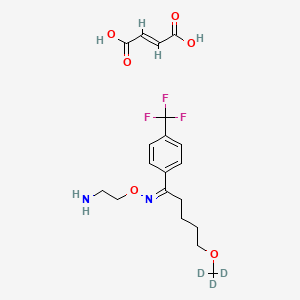
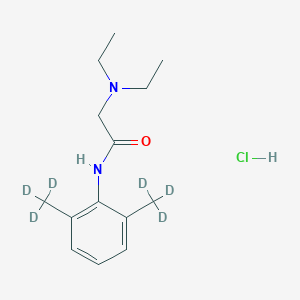
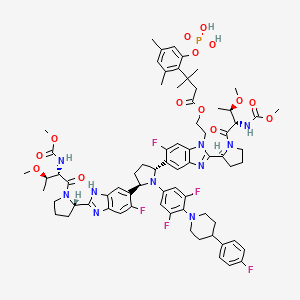
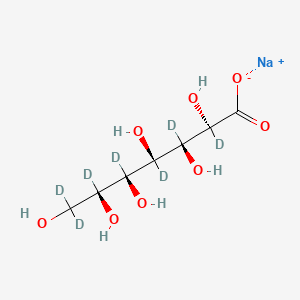
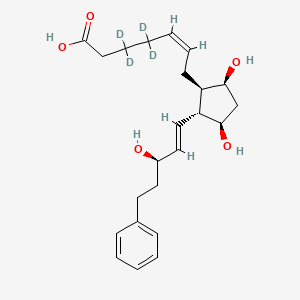
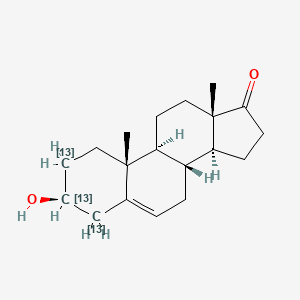
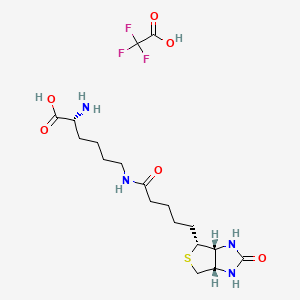
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

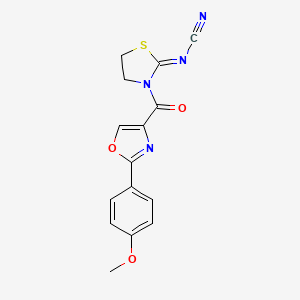
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
